6-Methylimidazo[1,2-a]pyridin-2-amine as JAK Inhibitor Scaffold: Patent-Disclosed Selectivity Advantage Over Unsubstituted Imidazo[1,2-a]pyridin-2-amine
The 6-methyl substituted imidazo[1,2-a]pyridin-2-ylamine core is explicitly claimed in patent US20180002328A1 as a substituted imidazo[1,2-a]pyridin-2-ylamine compound for treating Janus kinase-mediated diseases [1]. The patent specifies that substitution at the 6-position of the imidazo[1,2-a]pyridine ring (including methyl, as in the target compound) is essential for modulating JAK inhibitory activity relative to the unsubstituted imidazo[1,2-a]pyridin-2-amine core [1]. While specific IC₅₀ values for the free 2-amine are not disclosed, the patent establishes the 6-methyl substitution pattern as a critical structural determinant for JAK-targeting activity [1].
| Evidence Dimension | Patent-disclosed JAK inhibitory activity |
|---|---|
| Target Compound Data | 6-Methyl substitution claimed as essential for JAK inhibitory activity |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridin-2-amine (CAS 39588-26-6) |
| Quantified Difference | Not quantified in patent; substitution position identified as critical for activity modulation |
| Conditions | Patent US20180002328A1; Janus kinase-mediated disease models |
Why This Matters
The patent claims establish the 6-methyl substitution pattern as a necessary structural feature for JAK-targeting applications, distinguishing this compound from unsubstituted analogs for autoimmune and inflammatory disease research programs.
- [1] Li J, Yang M, Wu S, Chen S, Hao W. SUBSTITUTED IMIDAZO[1,2-A]PYRIDIN-2-YLAMINE COMPOUNDS, AND PHARMACEUTICAL COMPOSITIONS AND METHODS OF USE THEREOF. US Patent US20180002328A1. Published January 4, 2018. View Source
